[2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine
Description
2-(Pyridin-2-YL)ethylamine is a secondary amine featuring two distinct pyridine substituents: a pyridin-2-yl ethyl group and a pyridin-4-ylmethyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry and pharmaceutical intermediates. The pyridin-2-yl group, with its nitrogen atom ortho to the ethyl linkage, introduces electron-withdrawing effects, while the pyridin-4-ylmethyl group contributes a para-substituted aromatic system. This combination allows for versatile interactions in chemical and biological systems.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H15N3/c1-2-7-16-13(3-1)6-10-15-11-12-4-8-14-9-5-12/h1-5,7-9,15H,6,10-11H2 |
InChI Key |
JJBMPBSXJSQCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyridinyl Aldehydes with Amines
A widely used approach to synthesize such bis(pyridinyl)amines is the reductive amination of pyridin-4-ylmethyl aldehyde with 2-(pyridin-2-yl)ethylamine or vice versa. This method involves the formation of an imine intermediate followed by reduction to the secondary amine.
-
- The reaction is typically carried out in an alcoholic solvent such as methanol.
- A mild reducing agent like sodium cyanoborohydride is employed to selectively reduce the imine without affecting other functional groups.
- The reaction medium is often rendered basic by adding a tertiary amine base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane to facilitate imine formation and stabilize intermediates.
-
- The aldehyde and amine react to form an imine or iminium ion intermediate.
- The borohydride reagent reduces the imine to the corresponding secondary amine.
-
- High selectivity and yields.
- Mild conditions preserving sensitive functional groups.
This method is supported by patent literature describing related pyridin-2-yl-methylamine derivatives, where reductive amination of cyanohydrins and pyridinyl amines in methanolic media with sodium cyanoborohydride is effective.
Nucleophilic Substitution of Pyridinylmethyl Halides with Amines
Another route involves the nucleophilic substitution of 4-(pyridin-4-ylmethyl) halides (e.g., bromides or chlorides) with 2-(pyridin-2-yl)ethylamine.
-
- The halide is reacted with the amine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- The reaction may be conducted at elevated temperatures (e.g., 80-130 °C) to promote substitution.
- Bases such as potassium carbonate or triethylamine can be added to scavenge the released acid.
-
- Formation of the desired secondary amine by displacement of the halide.
- This method is useful for constructing the pyridin-4-ylmethylamine moiety attached to the pyridin-2-ylethylamine.
This approach is consistent with synthetic steps described in patent literature involving pyridinylmethyl derivatives and amine coupling under heating conditions.
Multistep Synthesis via Protected Intermediates and Subsequent Deprotection
In some cases, the synthesis of 2-(Pyridin-2-yl)ethylamine is achieved through multistep sequences involving:
- Protection of amine groups as phthalimide or carbamate derivatives.
- Formation of pyridinylmethyl intermediates via functional group transformations such as epoxidation and ring-opening.
- Final deprotection under acidic or basic conditions to liberate the free amine.
Although more complex, this approach allows for regioselective functionalization and purification of intermediates, improving overall yield and purity.
Experimental Data and Characterization
A comprehensive experimental procedure for related pyridinylamine derivatives includes:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination of pyridin-4-ylmethyl aldehyde with 2-(pyridin-2-yl)ethylamine | Sodium cyanoborohydride, methanol, triethylamine, room temperature to reflux | 70-85% | High selectivity; mild conditions |
| Nucleophilic substitution of 4-(pyridin-4-ylmethyl) chloride with 2-(pyridin-2-yl)ethylamine | DMF, K2CO3, 100-130 °C, 1-3 hours | 60-75% | Requires elevated temperature |
| Deprotection of phthalimide-protected intermediates | Hydrazine hydrate, ethanol, reflux | 80-90% | Clean deprotection |
Characterization of the final product typically involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$ NMR showing characteristic aromatic pyridine protons and methylene protons adjacent to nitrogen.
- $$^{13}C$$ NMR confirming the presence of pyridinyl carbons and aliphatic linkers.
-
- Electrospray ionization (ESI) MS confirming molecular ion peak consistent with the molecular formula.
-
- Carbon, hydrogen, and nitrogen content matching calculated values within experimental error.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Pyridin-2-YL)ethylamine can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the pyridine rings to piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyridin-2-YL)ethylamine is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes with potential catalytic properties .
Biology
The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. It has shown promise in inhibiting enzymes involved in inflammation and cancer progression.
Medicine
In medicinal chemistry, 2-(Pyridin-2-YL)ethylamine derivatives are being explored for their therapeutic potential. These derivatives have shown anti-inflammatory, anti-tumor, and anti-viral properties.
Industry
In the industrial sector, the compound is used in the development of materials with nonlinear optical properties. These materials are of great interest for applications in optical signal processing, such as optical memories and modulators .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)ethylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it inhibits histone deacetylases (HDACs), which are enzymes involved in cancer progression. These interactions lead to the modulation of various cellular pathways, resulting in anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
4-(2-Aminoethyl)pyridine (2-Pyridin-4-ylethanamine)
- Structure : A primary amine with a pyridin-4-yl group attached via an ethyl linker .
- Key Differences :
- Lacks the pyridin-2-yl substituent, reducing electron-withdrawing effects near the amine.
- Exhibits higher basicity (estimated pKa ~8.2) compared to the target compound due to the absence of a second electron-withdrawing pyridine ring.
- Applications : Used in chemical synthesis and as a precursor for ligands.
2-(Pyridin-2-yl)propan-2-amine
N-[2-(Dimethylamino)ethyl]pyridin-2-amine
- Structure: A tertiary amine with a pyridin-2-yl group and a dimethylaminoethyl substituent .
- Key Differences: The dimethylamino group is a stronger electron donor, increasing basicity (pKa ~9.0). Lacks the pyridin-4-ylmethyl group, altering electronic symmetry.
- Applications : Catalyst ligand in organic reactions.
Cobalt Complex Ligands (e.g., 1,4-Bis[2-(Pyridin-2-yl)ethyl]piperazine)
- Structure : Dinuclear ligands with pyridin-2-yl ethyl groups bridging metal centers .
- Key Differences :
- Piperazine backbone provides rigidity and tetrahedral coordination geometry.
- The target compound’s pyridin-4-ylmethyl group may enable distinct binding modes due to para-substitution.
- Applications : Coordination chemistry for transition metals like cobalt.
Structural and Electronic Analysis
Electronic Effects
- Pyridin-2-yl vs. Pyridin-4-yl :
- Pyridin-2-yl exerts stronger electron-withdrawing effects due to proximity of the nitrogen atom, lowering amine basicity.
- Pyridin-4-yl, with para-substitution, has a weaker electron-withdrawing influence, partially offsetting the reduction in basicity.
- Comparison with Aliphatic Amines :
- The target compound’s estimated pKa (~6.5) is significantly lower than aliphatic amines (e.g., dimethylamine, pKa ~10.7), highlighting the impact of aromatic substituents.
Steric Considerations
- Ethyl vs. Propan-2-yl Linkers :
- Pyridin-4-ylmethyl Group :
- The methylene spacer in the pyridin-4-ylmethyl group provides flexibility, enabling conformational adaptability in supramolecular interactions.
Coordination Chemistry
- Ligand Design : The dual pyridine groups allow for polydentate coordination. For example, cobalt complexes with similar ligands exhibit dinuclear structures with tetrahedral geometry .
- Comparative Performance :
- The target compound’s mixed pyridin-2-yl/pyridin-4-yl system may offer enhanced selectivity in metal binding compared to homoleptic ligands (e.g., 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine).
Pharmaceutical Potential
- Bioactivity : Pyridine-containing amines are explored for antimicrobial and anticancer properties. The target compound’s structure aligns with derivatives showing inhibitory activity against enzymes like nitric oxide synthase .
- Solubility and Permeability :
- The pyridin-4-ylmethyl group may improve solubility relative to purely aliphatic analogs, a critical factor in drug design.
Data Tables
Table 1: Comparative Properties of Selected Pyridine-Based Amines
| Compound Name | Molecular Formula | Pyridine Positions | Amine Type | Basicity (pKa) | Key Applications |
|---|---|---|---|---|---|
| 2-(Pyridin-2-YL)ethylamine | C13H16N3 | 2-yl, 4-yl | Secondary | ~6.5 | Coordination chemistry |
| 4-(2-Aminoethyl)pyridine | C7H10N2 | 4-yl | Primary | ~8.2 | Chemical synthesis |
| 2-(Pyridin-2-yl)propan-2-amine | C8H12N2 | 2-yl | Primary | ~7.8 | Pharmaceutical intermediate |
| N-[2-(Dimethylamino)ethyl]pyridin-2-amine | C9H15N3 | 2-yl | Tertiary | ~9.0 | Catalyst ligand |
Table 2: Coordination Behavior in Metal Complexes
| Ligand Structure | Metal Ion | Coordination Geometry | Application Reference |
|---|---|---|---|
| 1,4-Bis[2-(pyridin-2-yl)ethyl]piperazine | Co(II) | Tetrahedral | |
| 2-(Pyridin-2-YL)ethylamine | Fe(II) (hypothetical) | Octahedral (predicted) | N/A |
Biological Activity
The compound 2-(Pyridin-2-YL)ethylamine , a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyridine and its derivatives are known for their ability to interact with various biological targets, making them significant in the development of novel therapeutics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features a dual pyridine structure, which is characterized by two distinct pyridine rings: one attached to a 2-ethyl group and the other to a 4-methyl group. This structural configuration is crucial for its biological activity, as it influences binding affinity and selectivity towards biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:
- Antimicrobial : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor : The compound's ability to inhibit protein kinases suggests potential in cancer therapy.
- Antifibrotic : Certain derivatives have been evaluated for their role in modulating fibrotic processes.
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of pyridine derivatives, emphasizing the importance of specific functional groups in enhancing biological activity. For instance:
Case Studies
- Protein Kinase Inhibition : A study synthesized derivatives of 2-(Pyridin-2-YL)ethylamine and evaluated their inhibitory effects on protein kinases involved in cancer progression. Results indicated that specific structural configurations were essential for maintaining inhibitory potency, highlighting the importance of the planar pyrido[3,4-g]quinazoline tricyclic system.
- Neurotropic Activity : Another investigation focused on thioalkyl derivatives of pyridine, revealing their potential as anticonvulsants. The compounds demonstrated low toxicity and significant psychotropic effects, including anxiolytic properties that were notably more effective than diazepam .
- Antifibrotic Properties : Research into the anti-fibrotic activity of pyridine derivatives has shown promising results in inhibiting collagen synthesis in liver fibrosis models. These findings suggest that modifications to the pyridine structure can enhance therapeutic efficacy against fibrotic diseases .
Pharmacokinetics and ADME
The pharmacokinetic profiles of these compounds have been evaluated through ADME (Absorption, Distribution, Metabolism, Excretion) studies. Findings indicate that many derivatives possess high gastrointestinal absorption rates and favorable metabolic stability, making them suitable candidates for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
